molecular formula C9H15NO3 B13633905 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoicacid

3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoicacid

Cat. No.: B13633905
M. Wt: 185.22 g/mol
InChI Key: MRYHPSKZKJWYLQ-UHFFFAOYSA-N
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Description

3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid typically involves the reaction of ethyl 3-(5-oxopyrrolidin-2-yl)propanoate with appropriate reagents under controlled conditions. One common method involves the esterification of 3-(5-oxopyrrolidin-2-yl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the ester, which is then hydrolyzed to yield the desired acid.

Industrial Production Methods

Industrial production of 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, influencing biochemical reactions and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate: A closely related ester derivative.

    3-(5-Oxopyrrolidin-2-yl)propanoic acid: A similar compound lacking the ethyl group.

    2-Ethyl-5-oxopyrrolidine: A simpler analog with a similar core structure.

Uniqueness

3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is unique due to the presence of both the ethyl group and the propanoic acid moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(2-ethyl-5-oxopyrrolidin-2-yl)propanoic acid

InChI

InChI=1S/C9H15NO3/c1-2-9(6-4-8(12)13)5-3-7(11)10-9/h2-6H2,1H3,(H,10,11)(H,12,13)

InChI Key

MRYHPSKZKJWYLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)N1)CCC(=O)O

Origin of Product

United States

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